Calpeptin
CAS No.: 117591-20-5
VCID: VC0548332
Molecular Formula: C20H30N2O4
Molecular Weight: 362.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Calpeptin is a potent inhibitor of calpain, a family of intracellular cysteine proteases involved in various cellular processes, including cell signaling, apoptosis, and proteolysis. It is also known for its inhibitory effects on other proteases, such as cysteine cathepsins. Calpeptin's chemical structure is characterized by its molecular formula, C20H30N2O4, and it is commonly referred to as N-benzoxycarbonyl-L-leucyl-L-norleucinal . Biological ActivitiesCalpeptin has been studied for its potential therapeutic applications in various diseases due to its ability to inhibit calpain and other proteases.
Calpeptin in Neurological DisordersCalpeptin has been explored for its neuroprotective effects. In models of spinal cord injury and multiple sclerosis, it reduces microgliosis, astrogliosis, axonal damage, and neuron and oligodendrocyte death . Additionally, it improves cognitive function in Alzheimer's disease models by alleviating disease-like symptoms . Calpeptin in Viral InfectionsRecent research indicates that calpeptin is effective against SARS-CoV-2 by inhibiting cysteine cathepsins, which are crucial for viral entry and replication . This makes it a promising candidate for antiviral therapies. Calpeptin in Ischemia/Reperfusion InjuryCalpeptin has shown potential in reducing renal damage caused by ischemia/reperfusion by inhibiting calpain activity and inflammasome-mediated inflammation . This suggests its utility in preventing acute kidney injury. Comparison with Other InhibitorsCalpeptin is often compared with other inhibitors like GC-376, which shares a similar structure but with modifications that enhance stability and solubility . GC-376 includes a sulfonated aldehyde warhead, which protects it from metabolic degradation and increases its solubility.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 117591-20-5 | ||||||||||||
Product Name | Calpeptin | ||||||||||||
Molecular Formula | C20H30N2O4 | ||||||||||||
Molecular Weight | 362.5 g/mol | ||||||||||||
IUPAC Name | benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | ||||||||||||
Standard InChI | InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | ||||||||||||
Standard InChIKey | PGGUOGKHUUUWAF-ROUUACIJSA-N | ||||||||||||
Isomeric SMILES | CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||
SMILES | CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||
Canonical SMILES | CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | enzylcarbonyl-Leu-nLeu-H calpeptin carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester N-CBZ-Leu-nLeu-al |
||||||||||||
Reference | 1: Shi L, Guo H, Huang J, Ma S, Chen X, Zhu X. [The effect of calpeptin on injury and atrophy of diaphragm under mechanical ventilation in rats]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Aug;26(8):549-53. doi: 10.3760/cma.j.issn.2095-4352.2014.08.005. Chinese. PubMed PMID: 25124902. 2: Singh NK, Shiwani S, Hwang IH. Proteomic study of calpeptin-induced differentiation on calpain-interacting proteins of C2C12 myoblast. In Vitro Cell Dev Biol Anim. 2012 Mar;48(3):175-85. doi: 10.1007/s11626-012-9484-1. Epub 2012 Jan 21. PubMed PMID: 22271316. 3: Nozaki K, Das A, Ray SK, Banik NL. Calpeptin attenuated apoptosis and intracellular inflammatory changes in muscle cells. J Neurosci Res. 2011 Apr;89(4):536-43. doi: 10.1002/jnr.22585. Epub 2011 Feb 2. PubMed PMID: 21290412; PubMed Central PMCID: PMC3076617. 4: Tabata C, Tabata R, Nakano T. The calpain inhibitor calpeptin prevents bleomycin-induced pulmonary fibrosis in mice. Clin Exp Immunol. 2010 Dec;162(3):560-7. doi: 10.1111/j.1365-2249.2010.04257.x. Epub 2010 Sep 15. PubMed PMID: 20846163; PubMed Central PMCID: PMC3026560. 5: Guyton MK, Das A, Samantaray S, Wallace GC 4th, Butler JT, Ray SK, Banik NL. Calpeptin attenuated inflammation, cell death, and axonal damage in animal model of multiple sclerosis. J Neurosci Res. 2010 Aug 15;88(11):2398-408. doi: 10.1002/jnr.22408. PubMed PMID: 20623621; PubMed Central PMCID: PMC3164817. 6: Peng S, Kuang Z, Zhang Y, Xu H, Cheng Q. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Mol Biol Rep. 2011 Feb;38(2):905-12. doi: 10.1007/s11033-010-0183-2. Epub 2010 May 16. PubMed PMID: 20473717. 7: Gwozdz AM, Leung R, Wang H, Bang KW, Packham MA, Freedman J, Rand ML. Calpain inhibition by calpeptin does not prevent APLT activity reduction in PS-exposing platelets, but calpeptin has independent pro-apoptotic effects. Thromb Haemost. 2010 Jun;103(6):1218-27. doi: 10.1160/TH09-08-0557. Epub 2010 Mar 29. PubMed PMID: 20352156. 8: Lin IJ, Zhou Z, Crusselle-Davis VJ, Moghimi B, Gandhi K, Anantharaman A, Pantic D, Huang S, Jayandharan G, Zhong L, Srivastava A, Bungert J. Calpeptin increases the activity of upstream stimulatory factor and induces high level globin gene expression in erythroid cells. J Biol Chem. 2009 Jul 24;284(30):20130-5. doi: 10.1074/jbc.M109.001461. Epub 2009 Jun 2. PubMed PMID: 19491096; PubMed Central PMCID: PMC2740439. 9: Mani SK, Shiraishi H, Balasubramanian S, Yamane K, Chellaiah M, Cooper G, Banik N, Zile MR, Kuppuswamy D. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. Am J Physiol Heart Circ Physiol. 2008 Jul;295(1):H314-26. doi: 10.1152/ajpheart.00085.2008. Epub 2008 May 16. PubMed PMID: 18487434; PubMed Central PMCID: PMC2494745. 10: Kook SH, Choi KC, Son YO, Lee KY, Hwang IH, Lee HJ, Chung WT, Lee CB, Park JS, Lee JC. Involvement of p38 MAPK-mediated signaling in the calpeptin-mediated suppression of myogenic differentiation and fusion in C2C12 cells. Mol Cell Biochem. 2008 Mar;310(1-2):85-92. Epub 2007 Dec 4. PubMed PMID: 18057999. | ||||||||||||
PubChem Compound | 73364 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume